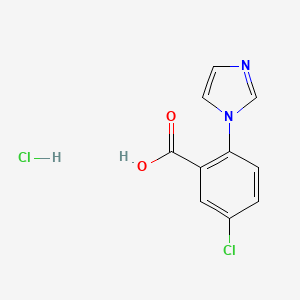
5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride is an organic compound with the molecular formula C10H8Cl2N2O2 and a molecular weight of 259.09 . It is a derivative of benzoic acid and imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a chlorine atom and an imidazole ring . The InChI code for this compound is 1S/C10H7ClN2O2.ClH/c11-7-1-2-9(8(5-7)10(14)15)13-4-3-12-6-13;/h1-6H,(H,14,15);1H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature . They can act as both acids and bases, and their reactivity can be influenced by the presence of substituents on the imidazole ring.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the available literature.Applications De Recherche Scientifique
Coordination Polymers and Metal-Organic Frameworks (MOFs)
- Synthesis and Structural Diversity: Research has shown that compounds related to "5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride" have been used as ligands in the synthesis of coordination polymers and MOFs. These materials exhibit diverse structural architectures and are characterized by their unique coordination modes and conformations. They demonstrate potential in areas such as luminescence and magnetic properties due to their structural and dimensional diversity (Ji et al., 2012).
Sensing and Detection
- Fluorescent Chemosensors: Imidazole-based compounds have been developed as reversible luminescent sensors for the detection of cyanide and mercury ions. These sensors show high sensitivity and selectivity towards specific ions, making them suitable for environmental monitoring and safety applications (Emandi et al., 2018).
Corrosion Inhibition
- Anticorrosive Properties: Studies have investigated new benzimidazole derivatives for their effectiveness in inhibiting corrosion of mild steel in acidic solutions. These compounds, related to "this compound," have shown promising anticorrosive activity, suggesting potential for industrial applications in protecting metals from corrosion (Rbaa et al., 2020).
Antimicrobial and Antitumor Activities
- Biological Activities: Research on novel imidazole analogs has revealed their potential in antimicrobial and antitumor applications. Some derivatives have displayed potent bioactivity against pathogenic fungi and bacteria, as well as significant cytotoxic activity against various cancer cell lines, highlighting their therapeutic potential (Dahiya, 2008); (Tomorowicz et al., 2020).
Drug Delivery Systems
- Pharmaceutical Applications: A zinc-organic framework has been developed for the loading and release of 5-fluorouracil, a common anticancer drug. This research indicates the potential of imidazole-based frameworks as platforms for drug delivery, offering controlled release and enhanced therapeutic efficacy (Qin et al., 2022).
Safety and Hazards
The safety information for 5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and other proteins, leading to diverse therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and many others .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific chemical structure .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the activity and stability of imidazole derivatives .
Propriétés
IUPAC Name |
5-chloro-2-imidazol-1-ylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2.ClH/c11-7-1-2-9(8(5-7)10(14)15)13-4-3-12-6-13;/h1-6H,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQSAUMQCBPZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)N2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824374.png)


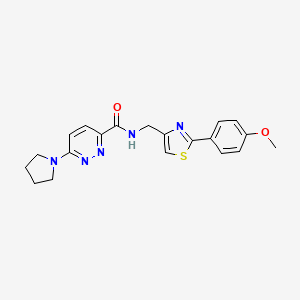
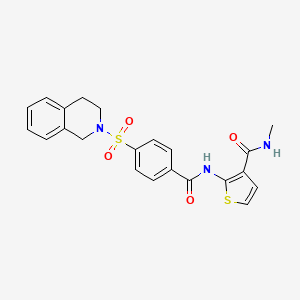
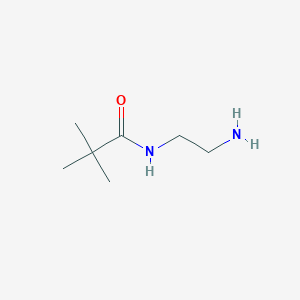
![4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2824383.png)
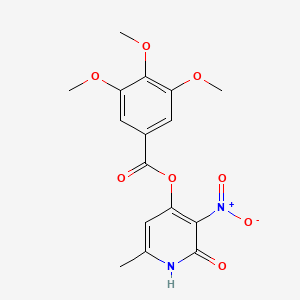
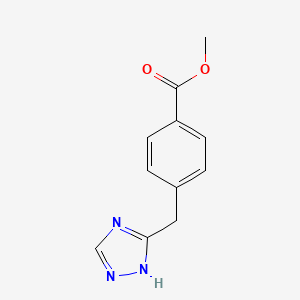
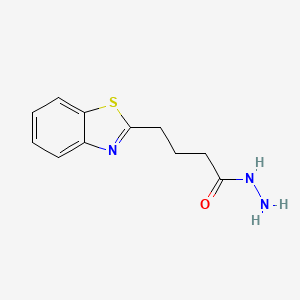
![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2824389.png)
![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2824390.png)
![2-(3-bromophenyl)-N-(3-chlorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2824391.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2824392.png)